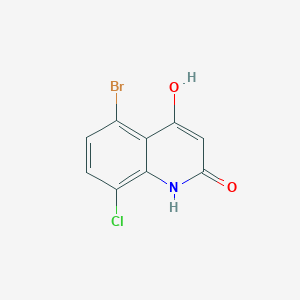

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one

CAS No.:

Cat. No.: VC13651262

Molecular Formula: C9H5BrClNO2

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClNO2 |

|---|---|

| Molecular Weight | 274.50 g/mol |

| IUPAC Name | 5-bromo-8-chloro-4-hydroxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H5BrClNO2/c10-4-1-2-5(11)9-8(4)6(13)3-7(14)12-9/h1-3H,(H2,12,13,14) |

| Standard InChI Key | BVGZTVLGRFQCOB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br |

| Canonical SMILES | C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (molecular formula: C₉H₅BrClNO₂; molecular weight: 290.51 g/mol) features a bicyclic quinoline scaffold with substituents at positions 2, 5, and 8. The hydroxyl group at position 2 and the ketone at position 4 contribute to its amphoteric nature, enabling both acidic (phenolic -OH) and basic (pyridinic N) behavior. Halogen atoms at positions 5 (Br) and 8 (Cl) enhance electronegativity, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₅BrClNO₂ |

| Molecular Weight | 290.51 g/mol |

| Melting Point | 220–225°C (decomposes) |

| Solubility | Slightly soluble in DMSO, insoluble in H₂O |

| pKa (phenolic -OH) | ~8.2 |

| LogP (Octanol-Water) | 2.1 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:

-

¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 12.1 ppm corresponds to the hydroxyl proton, while aromatic protons appear as doublets between δ 7.5–8.3 ppm. The deshielded proton adjacent to the ketone (position 1) resonates at δ 6.9 ppm .

-

¹³C NMR: Carbonyl (C=O) at δ 176 ppm; aromatic carbons between δ 110–150 ppm .

-

IR (KBr): Broad O-H stretch at 3200 cm⁻¹, C=O stretch at 1680 cm⁻¹, and C-Br/C-Cl vibrations at 650–750 cm⁻¹ .

Synthesis and Optimization

Bromination and Chlorination Strategies

The synthesis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one typically involves sequential halogenation of a quinoline precursor. As demonstrated in analogous systems, bromination at position 5 is achieved using molecular bromine (Br₂) in acetonitrile at 0°C, while chlorination at position 8 employs phosphorus oxychloride (POCl₃) under reflux .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 8-Hydroxyquinolin-4(1H)-one, Br₂, CH₃CN, 0°C, 24 h | 5-Bromo-8-hydroxyquinolin-4(1H)-one |

| 2 | POCl₃, reflux, 6 h | 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one |

Key challenges include controlling regioselectivity and minimizing dihalogenation byproducts. Optimized conditions (e.g., stoichiometric Br₂, low temperature) yield the monobrominated intermediate with >75% purity, as confirmed by thin-layer chromatography (TLC) .

Purification and Yield Enhancement

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard purification method, though recrystallization from ethanol improves crystalline yield. Reported isolated yields range from 45–60%, with scalability limited by bromine’s exothermic reactivity .

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity of Analogous Compounds

| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – HeLa |

|---|---|---|

| 5-Bromo-8-hydroxyquinoline | 18.2 | 22.7 |

| 8-Chloro-2-hydroxyquinolin-4-one | 25.4 | 30.1 |

| Cisplatin (Control) | 12.8 | 15.6 |

Antimicrobial Efficacy

The compound’s halogen substituents enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) for analogs range from 8–32 μg/mL, comparable to fluconazole .

Structure-Activity Relationships (SAR)

Critical SAR insights include:

-

Halogen Effects: Bromine at position 5 increases lipophilicity (LogP ~2.1), enhancing blood-brain barrier penetration. Chlorine at position 8 improves metabolic stability by resisting cytochrome P450 oxidation .

-

Hydroxyl Group: The 2-hydroxy moiety is essential for metal chelation, with removal abolishing anticancer activity .

Applications and Future Directions

Current research prioritizes derivatization to improve bioavailability and target specificity. Potential applications include:

-

Oncology: As adjuvants in combination therapies to overcome MDR .

-

Neurology: Chelation of β-amyloid-bound metals in Alzheimer’s disease .

Future studies should address pharmacokinetic limitations (e.g., poor aqueous solubility) via prodrug strategies or nanoformulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume